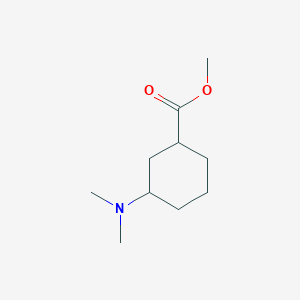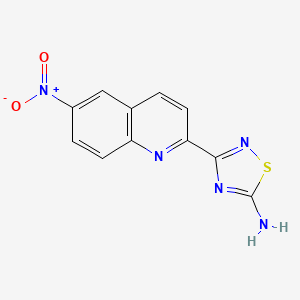
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the process may involve multiple steps to ensure the correct functional groups are introduced.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's anticancer properties are of particular interest. Studies have indicated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: Industrially, this compound is used in the development of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
2-(8-Nitroquinolin-3-yl)phenol
4-(5-Nitroquinolin-6-yl)cyclohexanol
2-(6-Nitroquinolin-5-yl)acetonitrile
Uniqueness: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its thiadiazole ring, in particular, contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H7N5O2S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
3-(6-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)9-3-1-6-5-7(16(17)18)2-4-8(6)13-9/h1-5H,(H2,12,14,15) |
InChI Key |
WXAAWCGGDOHKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
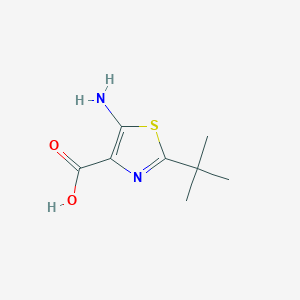
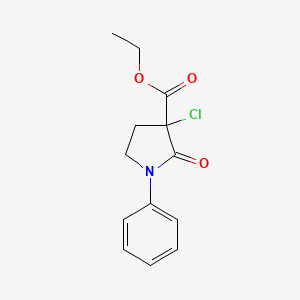
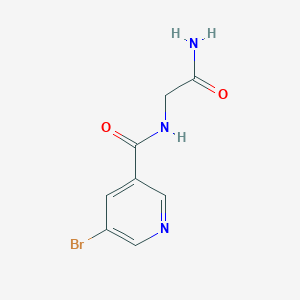
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

![6-(2-bromoethyl)-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15356355.png)

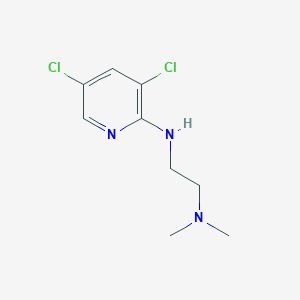

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
